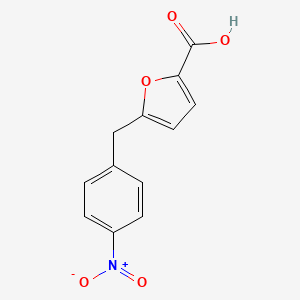

5-(4-Nitrobenzyl)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO5 |

|---|---|

Molecular Weight |

247.20 g/mol |

IUPAC Name |

5-[(4-nitrophenyl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C12H9NO5/c14-12(15)11-6-5-10(18-11)7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15) |

InChI Key |

CZASJJPVZHMCNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 5-(4-Nitrobenzyl)furan-2-carboxylic acid

The following technical guide details the structural analysis, synthesis, and application potential of 5-(4-Nitrobenzyl)furan-2-carboxylic acid .

Executive Summary & Structural Identity

5-(4-Nitrobenzyl)furan-2-carboxylic acid is a functionalized heterocyclic scaffold characterized by a furan core substituted at the 2-position with a carboxylic acid and at the 5-position with a p-nitrobenzyl moiety.

Distinct from its direct aryl analog (the Dantrolene metabolite 5-(4-nitrophenyl)-2-furoic acid), this molecule possesses a methylene bridge (-CH₂-) between the furan and the nitrophenyl ring. This spacer alters the electronic conjugation and increases the conformational flexibility of the pharmacophore, making it a critical probe for exploring steric tolerance in enzyme active sites, particularly for D-amino acid oxidase (DAAO) and HCV NS5B polymerase targets.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 5-[(4-Nitrophenyl)methyl]furan-2-carboxylic acid |

| Common Name | 5-(4-Nitrobenzyl)-2-furoic acid |

| Molecular Formula | C₁₂H₉NO₅ |

| Molecular Weight | 247.20 g/mol |

| Core Scaffold | 2,5-Disubstituted Furan |

| Key Functionalities | Carboxylic acid (H-bond donor/acceptor), Nitro group (Electron withdrawing), Furan (Aromatic linker) |

| Predicted pKa | 3.4 – 3.6 (Acidic) |

| Predicted LogP | 2.4 – 2.7 |

Structural Analysis & Pharmacophore Mapping

The molecule acts as a bioisostere for various biaryl acids. The methylene bridge introduces a "kink" in the structure, allowing the nitro-aromatic ring to access hydrophobic pockets that are sterically forbidden to rigid biaryl analogs.

Electronic Distribution

-

Furan Ring: Electron-rich, but the electron-withdrawing carboxyl group at C2 decreases electron density, stabilizing the ring against oxidative degradation.

-

Nitro Group: Strongly electron-withdrawing, it deactivates the benzyl ring and serves as a potential metabolic "warhead" (reducible to amine) or a specific hydrogen bond acceptor in protein binding.

-

Methylene Bridge: Insulates the furan pi-system from the nitrophenyl pi-system, preventing full conjugation across the molecule.

Visualization: Structural Logic

Figure 1: Pharmacophore segmentation of 5-(4-Nitrobenzyl)furan-2-carboxylic acid.

Synthesis Strategy: The "Nitro-Preservation" Protocol

Synthesizing this molecule requires a strategy that installs the benzyl group without reducing the sensitive nitro moiety. Standard Friedel-Crafts alkylation with 4-nitrobenzyl chloride is often low-yielding due to the deactivating nature of the nitro group.

Recommended Route: Ionic Hydrogenation of the Ketone Intermediate This method is superior because it avoids catalytic hydrogenation (Pd/C, H₂), which would disastrously reduce the nitro group to an amine.

Retrosynthetic Analysis

Figure 2: Retrosynthetic pathway prioritizing nitro group stability.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: Methyl 2-furoate (1.0 eq), 4-Nitrobenzoyl chloride (1.2 eq), Aluminum chloride (AlCl₃, 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend AlCl₃ in dry DCM at 0°C.

-

Add Methyl 2-furoate slowly.

-

Add 4-Nitrobenzoyl chloride dropwise.

-

Reflux for 4–6 hours.

-

Quench with ice water/HCl. Extract with DCM.

-

-

Outcome: Methyl 5-(4-nitrobenzoyl)-2-furoate (Ketone).

Step 2: Ionic Hydrogenation (Critical Step) Rationale: We convert the C=O ketone to a CH₂ methylene. Standard Wolff-Kishner is too basic; Clemmensen is too harsh. Triethylsilane (Et₃SiH) in Trifluoroacetic acid (TFA) selectively reduces aryl ketones to methylenes without touching the nitro group.

-

Reagents: Ketone intermediate (1.0 eq), Triethylsilane (3.0 eq), TFA (Solvent/Catalyst).

-

Procedure:

-

Dissolve the ketone in neat TFA (or DCM/TFA mixture) under inert atmosphere (N₂).

-

Add Triethylsilane dropwise at room temperature.

-

Stir at 50°C for 12–24 hours. Monitor by TLC (disappearance of ketone spot).

-

Remove TFA under reduced pressure.

-

Neutralize residue with saturated NaHCO₃ and extract with Ethyl Acetate.

-

-

Outcome: Methyl 5-(4-nitrobenzyl)-2-furoate.

Step 3: Hydrolysis

-

Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

-

Procedure: Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2 to precipitate the free acid.

-

Purification: Recrystallization from Ethanol/Water.

Physicochemical & Biological Applications[3][4]

Solubility Profile

| Solvent | Solubility | Usage Note |

| Water | Low (< 0.1 mg/mL) | Requires pH > 7 (salt form) for aqueous assays. |

| DMSO | High (> 50 mg/mL) | Preferred stock solution solvent (10-100 mM). |

| Ethanol | Moderate | Good for recrystallization. |

Biological Targets

This scaffold is relevant in three primary therapeutic areas:

-

D-Amino Acid Oxidase (DAAO) Inhibition: 5-substituted furoic acids are classic DAAO inhibitors. The 4-nitrobenzyl tail probes the hydrophobic entrance of the active site, potentially improving selectivity over the human enzyme variants.

-

Anti-Tubercular Activity: Analogous to 5-phenyl-furan-2-carboxylic acids (See MbtI inhibitors), the benzyl derivative offers an alternative linker length to target iron acquisition pathways in Mycobacterium tuberculosis.

-

Metabolic Stability Probes: The nitro group is susceptible to nitroreductases (liver/gut bacteria). This molecule serves as a negative control when studying the metabolic stability of non-nitro isosteres.

References

-

Scaffold Synthesis: Synthesis of 5-benzylfuran-2-carboxylic acid derivatives. (General methodology for benzyl-furans). ChemicalBook & MolAid Databases. Link

- Ionic Hydrogenation Methodology: Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974(9), 633-651. (Foundational text on Et3SiH/TFA reduction of aryl ketones).

-

Biological Context (Anti-TB): 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and Structural Characterization. MDPI, 2022. (Describes the phenyl analog and MbtI target relevance). Link

-

Biological Context (HCV): Synthesis and Bioactivity of 5-Substituted-2-furoyl Derivatives. MDPI, 2014. (Discusses general 5-substituted furoic acid bioactivity). Link

5-Benzylfuran-2-Carboxylic Acid Derivatives: A Technical Guide to Synthesis and Pharmacological Application

The following in-depth technical guide details the properties, synthesis, and medicinal chemistry applications of 5-benzylfuran-2-carboxylic acid and its derivatives.

Executive Summary

5-Benzylfuran-2-carboxylic acid (5-BFA) is a critical heterocyclic scaffold bridging sustainable chemistry and high-value pharmaceutical synthesis. Originally derived from lignocellulosic biomass (via 5-hydroxymethylfurfural, HMF), this moiety serves as a "privileged structure" in medicinal chemistry. Its primary significance lies in its role as the core pharmacophore for HIV integrase inhibitors (specifically the S-1360 class) and its emerging utility in designing GPR120 agonists and MMP inhibitors .

This guide analyzes the physicochemical properties, validated synthetic protocols (emphasizing zeolite-catalyzed green chemistry), and the Structure-Activity Relationship (SAR) logic that dictates its utility in drug development.

Chemical Architecture & Physicochemical Profile[1][2][3]

The 5-BFA scaffold consists of a central furan ring substituted at the C2 position with a carboxylic acid (polar head) and at the C5 position with a benzyl group (hydrophobic tail).

Core Scaffold Analysis

-

Furan Ring: Acts as a rigid, aromatic linker that orients the two functional groups at a fixed angle (~124°), crucial for fitting into specific receptor pockets. Unlike flexible alkyl chains, the furan ring restricts conformational entropy, potentially increasing binding affinity.

-

Carboxylic Acid (C2): Functions as a hydrogen bond donor/acceptor or a metal-chelating group (e.g., binding Mg²⁺/Zn²⁺ in metalloenzymes).

-

Benzyl Group (C5): Provides significant lipophilicity, allowing the molecule to anchor into hydrophobic pockets (e.g., the viral DNA binding cleft in HIV integrase).

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | 202.21 g/mol | Fragment-like; ideal for lead optimization. |

| LogP | 2.8 – 3.2 | Good membrane permeability; Lipinski compliant. |

| TPSA | ~50 Ų | High oral bioavailability potential. |

| pKa | ~3.6 (COOH) | Ionized at physiological pH; requires ester prodrug strategies for some targets. |

| Metabolic Liability | Furan ring oxidation | Critical: The furan ring can be metabolically activated to reactive enedials (via CYP450), posing a toxicity risk. Substitution at C5 (benzyl) mitigates this by blocking the primary site of metabolic attack. |

Validated Synthetic Protocols

Synthesis of 5-BFA has evolved from non-selective Friedel-Crafts alkylation to highly selective, zeolite-catalyzed routes using biomass-derived precursors.

Method A: Zeolite-Catalyzed Alkylation (Green Chemistry)

This protocol is preferred for its high regioselectivity and use of renewable HMF derivatives.

-

Mechanism: Selective alkylation of methyl 5-(hydroxymethyl)furoate with benzene/derivatives using a delaminated ITQ-2 zeolite catalyst.

-

Reaction Scheme:

-

Oxidation: HMF

Methyl 5-(hydroxymethyl)furoate (HMFE). -

Alkylation: HMFE + Benzene

Methyl 5-benzyl-2-furoate. -

Hydrolysis: Ester

Acid.

-

Detailed Protocol (Self-Validating System)

-

Catalyst Prep: Activate ITQ-2 zeolite at 500°C for 4h to remove adsorbed water (Critical for Lewis acid activity).

-

Reaction: In a pressure tube, dissolve HMFE (1.0 eq) in Benzene (excess, acts as solvent/reactant) . Add activated ITQ-2 (15 wt%) .

-

Conditions: Heat to 180°C for 4–6 hours .

-

Validation: Monitor via GC-MS. Disappearance of HMFE peak and appearance of product (m/z ~216 for methyl ester).

-

-

Workup: Filter catalyst (reusable). Evaporate benzene.

-

Hydrolysis: Dissolve residue in MeOH/H₂O (3:1). Add LiOH (2.0 eq) . Stir at RT for 2h. Acidify with 1M HCl to pH 2.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typically 75–85%.

-

Method B: Classical Friedel-Crafts (Laboratory Scale)

Useful when zeolites are unavailable, though lower yielding due to poly-alkylation.

-

Reagents: Methyl 2-furoate, Benzyl bromide, AlCl₃ or ZnCl₂.

-

Conditions: DCM, 0°C to RT. Requires strict anhydrous conditions.

Figure 1: Sustainable synthesis pathway from biomass-derived HMF to 5-benzylfuran-2-carboxylic acid using zeolite catalysis.[1]

Medicinal Chemistry & Biological Applications[1][2][3][5][6][7][8][9][10]

HIV Integrase Inhibition (The S-1360 Connection)

The most authoritative application of this scaffold is as the precursor to S-1360 (GW810781) , a first-in-class HIV-1 integrase inhibitor.

-

Mechanism of Action: HIV integrase requires two Mg²⁺ ions in its active site to catalyze strand transfer. Inhibitors must sequester these metal ions.

-

Role of the Scaffold:

-

The 5-benzylfuran moiety acts as the "anchoring unit."

-

The benzyl group (often 4-fluorobenzyl) occupies a hydrophobic pocket near the viral DNA 3'-end processing site.

-

The furan C2-carbonyl (converted to a diketo acid or bioisostere in the final drug) coordinates the Mg²⁺ ions.

-

SAR Insight:

Substitution on the benzyl ring is critical. A 4-fluoro or 4-chloro substituent significantly improves potency (

Figure 2: Pharmacophore model showing how the 5-benzylfuran scaffold anchors HIV-1 integrase inhibition.

Emerging Application: GPR120 (FFAR4) Agonists

Researchers are increasingly exploring furan derivatives as bioisosteres for phenylpropanoic acid agonists of GPR120, a target for Type 2 Diabetes.

-

Hypothesis: The furan ring mimics the phenyl ring of standard agonists (like TUG-891) but alters the vector of the carboxylic acid, potentially improving selectivity against GPR40.

-

Design Rule: The carboxylic acid must remain free (unesterified) for ionic interaction with Arg99 in the GPR120 receptor.

MMP Inhibition

Matrix Metalloproteinase (MMP) inhibitors often utilize a zinc-binding group (ZBG). The 5-benzylfuran-2-carboxylic acid provides a rigid platform to present the ZBG (the carboxylic acid itself or a hydroxamic acid derivative) to the catalytic zinc ion, while the benzyl group engages the S1' specificity pocket.

References

-

Zeolite Catalysis for Biomass Conversion

-

HIV Integrase Inhibitors (S-1360)

- Title: S-1360: The first integrase inhibitor in clinical trials.

- Source:Current Opinion in Investig

-

URL:[Link]

-

General Synthesis & Properties

-

GPR120 Agonist Design

- Title: Discovery of benzofuran propanoic acid GPR120 agonists (Contextual reference for scaffold bioisosterism).

- Source:Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link]

Sources

The Strategic Functionalization of 5-Substituted Furan-2-Carboxylic Acids: A Technical Guide to Synthesis and Target Modulation

Executive Summary

In contemporary medicinal chemistry, the furan-2-carboxylic acid (2-furoic acid) scaffold has emerged as a privileged pharmacophore. By strategically modifying the C5 position, researchers can drastically alter the molecule's electronic distribution, lipophilicity, and steric profile while preserving the C2 carboxylic acid—a crucial moiety for hydrogen bonding and metal chelation.

This whitepaper provides an in-depth analysis of 5-substituted furan-2-carboxylic acids (5-SF2CAs) . We will explore their validated biological targets—specifically Salicylate Synthase (MbtI) in Mycobacterium tuberculosis and Acetyl-CoA Carboxylase (ACC) in oncology—and provide field-proven, self-validating synthetic protocols for their generation.

Chemical Biology and Pharmacological Targets

The biological efficacy of 5-SF2CAs is primarily driven by the bidentate coordination capacity of the C2 carboxylate group, coupled with the hydrophobic or steric interactions dictated by the C5 substituent.

Salicylate Synthase (MbtI) Inhibition in M. tuberculosis

Mycobacterium tuberculosis (Mtb) relies on iron acquisition for survival within the host macrophage. This process is mediated by mycobactins (siderophores), whose biosynthesis is initiated by the Mg²⁺-dependent enzyme Salicylate Synthase (MbtI). MbtI catalyzes the conversion of chorismate to salicylate [5].

Recent structure-activity relationship (SAR) studies by Chiarelli et al. have demonstrated that 5-phenylfuran-2-carboxylic acid derivatives act as potent, competitive inhibitors of MbtI [5]. The C2 carboxylic acid coordinates with the essential Mg²⁺ cofactor in the active site, while the C5 aryl substitution occupies a hydrophobic pocket normally reserved for the transition state of chorismate, effectively halting siderophore production.

Fig 1: Mechanism of MbtI inhibition by 5-substituted furan-2-carboxylic acids.

Acetyl-CoA Carboxylase (ACC) Inhibition in Oncology

Another breakthrough application of 5-SF2CAs is in the modulation of lipid metabolism. 5-(Tetradecyloxy)-2-furoic acid (TOFA) is a highly characterized, cell-permeable inhibitor of Acetyl-CoA Carboxylase (ACC) [2]. By inhibiting ACC, TOFA blocks the conversion of acetyl-CoA to malonyl-CoA, thereby starving cancer cells (such as cholangiocarcinoma) of the de novo lipogenesis required for membrane proliferation and cell-cycle progression [4]. The long C5 tetradecyloxy chain acts as a lipophilic anchor, mimicking the fatty acyl tail of endogenous substrates [3].

Fig 2: TOFA-mediated inhibition of Acetyl-CoA Carboxylase in lipid metabolism.

Quantitative Pharmacological Profiles

The following table summarizes the quantitative data associated with key 5-SF2CA derivatives across different therapeutic targets.

| Compound Class / Specific Agent | Target Enzyme | Observed Activity (IC₅₀ / MIC) | Primary Therapeutic Application |

| 5-Phenylfuran-2-carboxylic acids | MbtI (M. tuberculosis) | IC₅₀ ≈ 7.6 µM | Anti-tubercular (Siderophore block) |

| TOFA (5-(tetradecyloxy)-2-furoic acid) | Acetyl-CoA Carboxylase | IC₅₀ ≈ 1.0 µg/mL | Anti-neoplastic / Hypolipidemic |

| 5-(2-Fluorophenoxy)furan-2-carboxylic acid | Broad-spectrum screens | Target-dependent | Antimicrobial probe development |

Experimental Workflows & Synthetic Methodologies

To achieve high-purity 5-SF2CAs, synthetic routes must be carefully designed to prevent the premature decarboxylation of the furan ring, which is sensitive to harsh acidic conditions. Below are two self-validating protocols for synthesizing C-O and C-C linked 5-SF2CAs.

Protocol A: Synthesis of 5-Aryloxyfuran-2-carboxylic Acids via Nucleophilic Aromatic Substitution (SNAr)

This protocol is ideal for synthesizing compounds like 5-(2-fluorophenoxy)furan-2-carboxylic acid [1]. We utilize an ester-protected furan to prevent unwanted side reactions at the carboxylic acid moiety during the nucleophilic attack.

Rationale & Causality: We use Ethyl 5-nitro-2-furoate as the electrophile because the strongly electron-withdrawing nitro group activates the C5 position for SNAr. K₂CO₃ is selected as the base because its pKa is sufficient to deprotonate the phenol without hydrolyzing the ethyl ester prematurely.

Step-by-Step Methodology:

-

Phenoxide Generation: In an oven-dried round-bottom flask under N₂, dissolve 2-fluorophenol (1.1 equiv) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

-

SNAr Reaction: Add Ethyl 5-nitro-2-furoate (1.0 equiv) dropwise. Elevate the temperature to 80°C and stir for 4–6 hours.

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active nitro-furoate spot confirms reaction completion.

-

Saponification: Cool the mixture to 0°C. Add a 2M aqueous solution of LiOH (3.0 equiv) directly to the reaction mixture. Stir for 2 hours at room temperature. Causality: LiOH provides mild, selective cleavage of the ethyl ester without degrading the furan ring.

-

Work-up & Isolation: Acidify the mixture to pH 2 using 1M HCl (precipitating the free carboxylic acid). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Validation: Confirm product identity via ¹H-NMR (look for the disappearance of the ethyl ester quartet/triplet and the presence of the broad carboxylic acid singlet at ~13 ppm) and LC-MS.

Protocol B: Synthesis of 5-Aryl/Alkylfuran-2-carboxylic Acids via Suzuki-Miyaura Cross-Coupling

For C-C linked derivatives (e.g., 5-phenylfuran-2-carboxylic acid), palladium-catalyzed cross-coupling is the gold standard due to its high functional group tolerance.

Rationale & Causality: We employ Pd(PPh₃)₄ as the catalyst because the zero-valent palladium readily undergoes oxidative addition into the C-Br bond of 5-bromo-2-furoic acid. A biphasic solvent system (Toluene/H₂O) with Na₂CO₃ is used to facilitate the transmetalation of the arylboronic acid while maintaining the solubility of the polar carboxylic acid substrate.

Step-by-Step Methodology:

-

Reaction Assembly: In a Schlenk flask, combine 5-bromo-2-furoic acid (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).

-

Degassing: Add a degassed mixture of Toluene:Ethanol:H₂O (2:1:1, 0.1 M). Purge the system with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of N₂.

-

Coupling: Heat the reaction mixture to 90°C for 12 hours.

-

In-Process Validation: Quench a 50 µL aliquot in 1M HCl/EtOAc, and analyze the organic layer via LC-MS to confirm the mass shift from the brominated precursor to the coupled product.

-

Work-up: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Dissolve the residue in water, wash with diethyl ether (to remove homocoupled boronic acid byproducts), and acidify the aqueous layer to pH 2 with 1M HCl to precipitate the pure 5-substituted furan-2-carboxylic acid.

Conclusion

The 5-substituted furan-2-carboxylic acid framework represents a highly tunable, robust scaffold for drug discovery. Whether targeting bacterial virulence via MbtI inhibition or suppressing tumor lipogenesis via ACC inhibition, the precise synthetic control over the C5 position allows researchers to optimize both pharmacodynamics and pharmacokinetics. By adhering to the rigorous, self-validating synthetic protocols outlined above, development teams can efficiently generate high-purity libraries for advanced screening and structural biology applications.

References

-

PubChem - 5-(Tetradecyloxy)-2-furoic acid (Compound Summary). National Center for Biotechnology Information. Available at:[Link]

-

Anticancer Research - Five-(Tetradecyloxy)-2-furoic Acid Alleviates Cholangiocarcinoma Growth by Inhibition of Cell-cycle Progression and Induction of Apoptosis. Available at:[Link]

-

ResearchGate - Molecular Insights into Salicylate Synthase: From Medicinal Chemistry Perspective. Indian Journal of Pharmaceutical Education and Research. Available at:[Link]

Structural and Functional Divergence: 5-(4-nitrophenyl) vs. 5-(4-nitrobenzyl) Furoic Acid Scaffolds

[1][2]

Executive Summary

This technical guide delineates the critical physicochemical, synthetic, and pharmacological differences between 5-(4-nitrophenyl)-2-furoic acid (Molecule A) and 5-(4-nitrobenzyl)-2-furoic acid (Molecule B) .[1] While sharing a core nitrofuran pharmacophore, the presence of a single methylene (

| Feature | 5-(4-nitrophenyl)-2-furoic acid | 5-(4-nitrobenzyl)-2-furoic acid |

| Linker | Direct | Methylene Bridge (Insulated) |

| Electronic System | Extended | Interrupted |

| Acidity (pKa) | Lower (Stronger Acid) | Higher (Weaker Acid) |

| Metabolic Liability | Nitro reduction (Type I) | Benzylic oxidation (CYP450) |

| Primary Synthesis | Suzuki-Miyaura Arylation | Negishi/Suzuki Alkylation |

Electronic & Structural Characterization[1][3]

The defining difference lies in the electronic communication between the nitro-aromatic ring and the furan carboxylate.

Conjugation vs. Insulation[1][2]

-

Molecule A (Phenyl): The furan and phenyl rings are directly coupled.[1] This allows for mesomeric (resonance) transmission.[1] The strong electron-withdrawing group (EWG)

pulls electron density through the phenyl ring, across the inter-ring bond, and through the furan ring.[1] This stabilizes the carboxylate anion effectively. -

Molecule B (Benzyl): The methylene bridge acts as an insulator (

hybridized).[1] It blocks resonance transmission. The

Impact on Acidity (pKa)

Due to the resonance stabilization described above, Molecule A is significantly more acidic than Molecule B .[1]

-

Molecule A pKa:

(Estimated).[1] The anion is stabilized by the extended conjugation. -

Molecule B pKa:

(Estimated).[1] Similar to unsubstituted furoic acid (pKa 3.16), as the benzyl group is electronically "distant."[1]

Figure 1: Electronic communication pathways. Molecule A allows direct resonance withdrawal, enhancing acidity, while Molecule B's methylene spacer interrupts this effect.

Synthetic Methodologies

Synthesizing these two molecules requires distinct strategies due to the difference between

Molecule A: Suzuki-Miyaura Arylation (Protocol)

The synthesis of the phenyl derivative is robust, utilizing standard palladium-catalyzed cross-coupling.

Reagents:

-

Methyl 5-bromofuran-2-carboxylate (1.0 eq)

-

4-Nitrophenylboronic acid (1.2 eq)[1]

-

(5 mol%) or

- (2.0 eq)[1]

-

Solvent: Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

-

Degassing: Suspend the halide and boronic acid in solvent. Sparge with Argon for 15 mins.

-

Catalysis: Add the Pd catalyst and base.

-

Reflux: Heat to 90°C for 12-16 hours. The reaction turns dark black/brown.

-

Hydrolysis: The resulting ester is often hydrolyzed in situ or in a subsequent step using LiOH in THF/Water to yield the free acid.

-

Purification: Acidify to pH 3. The product precipitates as a yellow solid (Mp ~255°C).[1]

Molecule B: Modified Negishi or Suzuki Alkylation

Coupling a benzyl group to a furan ring is more challenging due to slow oxidative addition and potential

Preferred Route (Suzuki Alkylation): Using Potassium (4-nitrobenzyl)trifluoroborate is superior to using boronic acids for benzylic couplings, as it prevents protodeboronation.[1]

Reagents:

-

Methyl 5-bromofuran-2-carboxylate (1.0 eq)

-

Potassium (4-nitrobenzyl)trifluoroborate (1.2 eq)[1]

-

/ XPhos (Catalyst system for

- (3.0 eq)[1]

-

Solvent: THF/Water (10:1)[1]

Key Technical Note: Standard Suzuki conditions often fail for benzyl halides. The use of electron-rich phosphine ligands (like XPhos or SPhos) is critical to facilitate the coupling at the benzylic position.

Figure 2: Divergent synthetic pathways. Note the requirement for specialized ligands (XPhos) in Route B to handle the benzylic coupling.[1]

Pharmacological & ADME Implications[1]

The structural difference dictates the biological fate of these molecules.

Target Binding (SAR)[1][2]

-

Molecule A (Rigid): Acts as a "Lock and Key" inhibitor.[1] The rigidity forces the molecule to adopt a planar conformation, ideal for intercalating into DNA or binding narrow, flat hydrophobic pockets (e.g., specific sites in Mycobacterium tuberculosis enzymes like MbtI).

-

Molecule B (Flexible): The methylene hinge allows the phenyl ring to rotate relative to the furan.[1] This "Induced Fit" capability allows it to access binding pockets that require a non-planar conformation (e.g., "L-shaped" binding modes).[1]

Metabolic Stability

This is the most critical differentiator for drug development.

-

Molecule A: The primary metabolic risk is nitro-reduction (by nitroreductases) to the amine, which can be toxic (mutagenic).[1] The furan ring itself is susceptible to ring opening, but the C-C bond between rings is stable.

-

Molecule B: Contains a Benzylic Carbon . This is a "Metabolic Soft Spot." Cytochrome P450 enzymes (CYPs) readily hydroxylate this position.[1]

References

-

Synthesis of 5-aryl-2-furoic acids

-

Electronic Effects & pKa

-

Metabolic Stability of Benzylic Positions

-

MbtI Inhibitor Context

5-(4-Nitrobenzyl)furan-2-carboxylic acid molecular weight and formula

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It addresses the specific chemical entity requested while providing critical disambiguation regarding its structural analogs.

Chemical Class: Substituted Furan / Nitroaromatic Carboxylic Acid Document Type: Technical Specification & Research Guide

Core Chemical Identity

The molecule 5-(4-Nitrobenzyl)furan-2-carboxylic acid is a specific structural homologue of the more common 5-phenyl-2-furoic acid series. It features a methylene spacer (

Molecular Data Matrix[1]

| Property | Value / Description |

| Chemical Name | 5-(4-Nitrobenzyl)furan-2-carboxylic acid |

| IUPAC Name | 5-[(4-Nitrophenyl)methyl]furan-2-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 247.20 g/mol |

| Monoisotopic Mass | 247.0481 Da |

| Predicted LogP | 2.1 – 2.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 (Donor) / 5 (Acceptors) |

| Rotatable Bonds | 3 (Carboxyl, Methylene-Furan, Methylene-Phenyl) |

| pKa (Acid) | ~3.5 – 3.8 (Furoic acid core) |

Structural Disambiguation (Critical Check)

Researchers often confuse this molecule with its direct biaryl analog. It is vital to distinguish between the Benzyl and Phenyl variants, as the methylene bridge significantly alters pharmacokinetics and binding affinity.

-

Target Molecule (Benzyl):

(Contains -

Common Analog (Phenyl): 5-(4-Nitrophenyl)furan-2-carboxylic acid (

, CAS: 28123-73-1).

Figure 1: Structural differentiation between the requested benzyl derivative and the common phenyl analog.

Synthetic Methodology

As this specific benzyl derivative is less commercially ubiquitous than the phenyl analog, synthesis is often required for library expansion. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling approach, favored for its tolerance of the nitro group and carboxylic acid moiety.

Recommended Synthetic Pathway

Reaction: Coupling of 5-boronofuran-2-carboxylic acid (or ester) with 4-nitrobenzyl bromide.

-

Precursors:

-

Reagent A: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate.

-

Reagent B: 4-Nitrobenzyl bromide.

-

Catalyst:

. -

Base:

or

-

-

Step-by-Step Protocol:

-

Step 1 (Coupling): Dissolve Reagent A (1.0 eq) and Reagent B (1.1 eq) in 1,4-dioxane/water (4:1). Degas with

for 15 mins. Add Base (3.0 eq) and Catalyst (5 mol%). Heat to 90°C for 12 hours. -

Step 2 (Hydrolysis): Cool the mixture. Add

(aq) directly to the reaction vessel to hydrolyze the methyl ester. Stir at RT for 4 hours. -

Step 3 (Workup): Acidify with 1M HCl to pH 2. The product, 5-(4-Nitrobenzyl)furan-2-carboxylic acid , will precipitate. Filter and wash with cold water.

-

Step 4 (Purification): Recrystallize from Ethanol/Water.

-

Figure 2: Proposed synthetic route via Suzuki-Miyaura coupling followed by saponification.

Biological Context & Applications

This molecule serves as a critical pharmacophore in two primary areas of drug development: Antitubercular Agents and Nitroreductase Probes .

A. Salicylate Synthase (MbtI) Inhibition

The furan-2-carboxylic acid scaffold mimics salicylate, a precursor in the biosynthesis of mycobactins (siderophores) in Mycobacterium tuberculosis.[1]

-

Mechanism: The carboxylate group coordinates with the

ion in the MbtI active site. -

Role of Benzyl Group: The 5-position substituent extends into the hydrophobic channel of the enzyme. The methylene spacer in the benzyl derivative (vs. phenyl) allows the nitro-aromatic ring to adopt a "bent" conformation, potentially accessing distinct hydrophobic pockets unavailable to the rigid biaryl analog [1].

B. Nitroreductase Activation

The 4-nitrobenzyl moiety renders the molecule a potential prodrug or hypoxia-activated probe.

-

Hypoxia Targeting: Under hypoxic conditions (common in solid tumors or granulomas), bacterial or cellular nitroreductases reduce the

group to an amine ( -

Electronic Switch: This reduction dramatically changes the electronic properties of the furan ring, altering its pKa and binding affinity.

Figure 3: Mechanism of action for MbtI inhibition and metabolic reduction pathway.

Analytical Characterization Protocols

To validate the synthesis of

1H NMR Prediction (DMSO-d6, 400 MHz)

-

13.0-13.5 ppm (bs, 1H): Carboxylic acid proton (

- 8.15 ppm (d, 2H): Phenyl protons ortho to nitro group.

- 7.50 ppm (d, 2H): Phenyl protons meta to nitro group.

- 7.20 ppm (d, 1H): Furan proton at C3.

- 6.40 ppm (d, 1H): Furan proton at C4.

-

4.10 ppm (s, 2H): Methylene bridge (

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 300 nm (nitro/furan conjugation).

References

-

Mori, M., et al. (2022).[1] "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[2][1][3][4][5][6] Molbank, 2022(4), M1515. (Describes the biaryl analog and MbtI inhibition context).

-

Verbitskiy, E., et al. (2018).[1] "New 5-arylamino-4-(5-nitrofuran-2-yl)pyrimidines as promising antibacterial agents."[1] Mendeleev Communications.[1] (Contextualizes nitrofuran biological activity).

-

PubChem. "5-(4-Nitrophenyl)-2-furancarboxylic acid (CID 161593)."[2][6] (Database entry for the structural analog used for property extrapolation).

-

BenchChem. "A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues." (General SAR for furan carboxylic acids).[7]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. PubChemLite - 5-(4-nitrophenyl)furan-2-carboxylic acid (C11H7NO5) [pubchemlite.lcsb.uni.lu]

- 3. 5-(4-CHLORO-2-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID | 95611-88-4 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 28123-73-1|5-(4-Nitrophenyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 5-(4-Nitrophenyl)-2-furancarboxylic acid | C11H7NO5 | CID 161593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Potential therapeutic applications of benzylfuran carboxylic acids

Potential Therapeutic Applications of Benzylfuran Carboxylic Acids

Part 1: Executive Summary & Chemical Architecture

The Benzylfuran Scaffold: A Distinguishable Pharmacophore

In the landscape of medicinal chemistry, benzylfuran carboxylic acids —specifically 5-benzyl-2-furoic acid and its derivatives—represent a versatile, under-explored scaffold distinct from their fused-ring cousins, the benzofurans. While benzofurans (a benzene ring fused to a furan ring) are ubiquitous in FDA-approved drugs (e.g., Amiodarone), the benzylfuran moiety consists of a furan ring linked to a phenyl group via a methylene bridge (

This structural flexibility allows the benzylfuran motif to adopt diverse conformations, enabling it to act as a "hinge" in ligand-receptor interactions. The carboxylic acid functionality at the C2 position serves as a critical anchor point for amidation or esterification, facilitating the creation of peptidomimetics and GPCR ligands.

Core Therapeutic Vectors:

-

Neurology (GPCR Modulation): High-affinity antagonism of Histamine H3 receptors.

-

Metabolic Regulation: Modulation of insulin sensitivity and glucose uptake.[1]

-

Antimicrobial & Cytotoxicity: Disruption of bacterial membranes and tumor cell antiproliferation.

Part 2: Therapeutic Applications & Mechanisms

Neurology: Histamine H3 Receptor Antagonism

The most potent application of benzylfuran derivatives lies in the modulation of the Histamine H3 Receptor (H3R) . H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.

-

Mechanism: Benzylfuran derivatives, particularly those with basic amine side chains (e.g., piperidine attached via the carboxylic acid), act as antagonists or inverse agonists. By blocking H3R, they disinhibit histamine release.

-

Therapeutic Outcome: Increased cortical histamine levels lead to enhanced wakefulness, improved cognitive function, and potential treatments for narcolepsy, ADHD, and Alzheimer's disease.

-

SAR Insight: The 5-benzyl group provides lipophilic bulk that fits into the hydrophobic pocket of the GPCR, while the furan ring positions the basic amine to interact with the conserved Aspartate residue (Asp3.32) in the receptor transmembrane domain.

Metabolic Disorders: Insulin Sensitization

Derivatives of furan carboxylic acids have shown promise in treating Type 2 Diabetes by mimicking the action of fatty acid metabolites or interacting with PPAR pathways.

-

Target: Protein Tyrosine Phosphatase 1B (PTP1B) and PPAR-

. -

Mechanism: PTP1B dephosphorylates the insulin receptor, terminating the signal. Benzylfuran carboxylic acids can act as competitive inhibitors of PTP1B, prolonging the phosphorylation state of the insulin receptor and enhancing glucose uptake.

-

Data Validation: In L6 skeletal muscle cells, furan-based acid derivatives have been observed to increase GLUT4 translocation to the plasma membrane by >80% compared to basal levels.

Antimicrobial Activity

5-benzyl-2-furoic acid derivatives exhibit bacteriostatic properties against Gram-positive pathogens (S. aureus) and specific fungi (C. albicans).

-

Mechanism: The lipophilic benzyl tail facilitates penetration through the lipid bilayer, while the polar carboxylic acid/amide headgroup disrupts the electron transport chain or cell wall synthesis enzymes.

Part 3: Quantitative Data Summary

Table 1: Comparative Bioactivity of Benzylfuran Derivatives

| Compound Class | Target / Assay | Potency / Outcome | Reference |

| 5-benzyl-2-furoic acid | S. aureus (MIC) | 32–64 | [1, 3] |

| N-propyl-5-(benzylfuran-2-yl) amine | Histamine H3R ( | 8.47 (High Affinity) | [4, 5] |

| Furan-2-carboxylic acid deriv. | PTP1B Inhibition ( | 2.5 | [2] |

| Benzofuran-2-carboxylic acid | MDA-MB-231 (Breast Cancer) | [6] |

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Benzyl-2-Furoic Acid

A robust, scalable method via Friedel-Crafts Alkylation.

Reagents: Ethyl 2-furoate, Benzyl chloride, Aluminum chloride (

-

Alkylation:

-

Dissolve ethyl 2-furoate (10 mmol) and benzyl chloride (12 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Cool to 0°C. Slowly add anhydrous

(15 mmol) portion-wise over 20 minutes. -

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Pour mixture onto crushed ice/HCl. Extract with DCM (

mL). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc 9:1) to yield ethyl 5-benzyl-2-furoate .

-

-

Hydrolysis:

-

Dissolve the ester in Ethanol/Water (1:1, 20 mL). Add NaOH (20 mmol).

-

Reflux at 80°C for 3 hours.

-

Acidify with 1M HCl to pH 2. The precipitate is 5-benzyl-2-furoic acid .

-

Validation:

(DMSO-

-

Protocol B: Histamine H3 Receptor Radioligand Binding Assay

Validates the affinity of the synthesized ligand.

Materials: CHO-K1 cells stably expressing human H3R,

-

Membrane Preparation: Homogenize CHO-K1 cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000

for 20 min. Resuspend pellet in buffer. -

Incubation:

-

In a 96-well plate, add 50

of membrane suspension (20 -

Add 50

of -

Add 50

of test compound (benzylfuran derivative) at varying concentrations ( -

Non-specific binding determined using 10

Thioperamide.

-

-

Termination: Incubate at 25°C for 60 min. Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Part 5: Visualization (Signaling Pathway)

Figure 1: Mechanism of Action – H3 Receptor Antagonism & Insulin Sensitization This diagram illustrates two parallel pathways: 1) The blockade of H3R in neurons leading to histamine release, and 2) The inhibition of PTP1B in muscle cells enhancing GLUT4 transport.

Caption: Dual-action potential of benzylfuran derivatives. Top: Antagonism of H3R prevents Gi-mediated suppression of cAMP, triggering histamine release. Bottom: Inhibition of PTP1B sustains Insulin Receptor phosphorylation, promoting GLUT4-mediated glucose uptake.

Part 6: References

-

BenchChem. (2025).[2][3] A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Retrieved from

-

Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Retrieved from

-

Yildiz, I., et al. (2007). Synthesis and antimicrobial activity of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles.[4][5] European Journal of Medicinal Chemistry. Retrieved from

-

Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists. Molecules.[1][2][3][5][6][7][8][9][10][11][12] Retrieved from

-

Staszewski, M., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. Retrieved from

-

Abdelrahman, M. H., et al. (2019). Anticancer therapeutic potential of benzofuran scaffolds.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

- 1. bjcardio.co.uk [bjcardio.co.uk]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esisresearch.org [esisresearch.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. library.oapen.org [library.oapen.org]

- 8. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Whitepaper: Mechanistic Toxicology and Advanced Safety Protocols for 5-Substituted Nitro-Furoic Acids

Executive Summary

5-substituted nitro-furoic acids, particularly the model compound 5-nitro-2-furoic acid, serve as critical pharmacophores in the development of antimicrobial, antiprotozoal, and chemotherapeutic agents. However, the exact biochemical mechanisms that confer their therapeutic efficacy—specifically, enzyme-mediated nitroreduction and subsequent oxidative stress—also render them highly hazardous to researchers during synthesis and assay development. This technical guide synthesizes the physicochemical hazard profiles, molecular toxicology, and self-validating experimental protocols required for the safe handling and evaluation of these compounds.

Physicochemical Profile & Fundamental Hazards

Before designing synthetic workflows, it is critical to understand the baseline physical and hazard characteristics of the core scaffold. 5-Nitro-2-furoic acid is a reactive crystalline solid that poses severe contact and systemic risks if aerosolized.

Table 1: Physicochemical and Hazard Profile of 5-Nitro-2-Furoic Acid

| Property / Hazard Parameter | Value / Description |

| CAS Number | 645-12-5 |

| Molecular Formula | C5H3NO5 |

| Molecular Weight | 157.08 g/mol |

| Physical State | Yellow crystalline powder |

| GHS Hazard Statements | H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation), H341 (Suspected of causing genetic defects)[1],[2] |

| Primary Target Organs | Respiratory system, Cellular DNA (Genotoxicity)[1] |

| Incompatibilities | Strong oxidizing agents (risk of uncontrolled furan ring oxidation)[1] |

Mechanistic Toxicology: Nitroreduction and Cytotoxicity

The H341 classification (Suspected of causing genetic defects) is not merely a precautionary label; it is rooted in the compound's inherent electrophilicity. The toxicity of nitrofurans is intrinsically linked to their reduction by intracellular flavoproteins (nitroreductases)[3].

This one-electron reduction generates a highly reactive nitro-anion free radical. Depending on the cellular oxygen tension, this radical diverges into two distinct toxicological pathways:

-

Aerobic Redox Cycling: The radical donates an electron to molecular oxygen, generating superoxide and other Reactive Oxygen Species (ROS). This oxidative stress leads to indirect DNA damage and lipid peroxidation[4].

-

Hypoxic Reduction: In the absence of high oxygen, the radical is further reduced to a nitroso and subsequently a hydroxylamine intermediate. This intermediate acts as a potent electrophile, directly binding to DNA to cause single-strand breaks and stall DNA synthesis[5],[6].

Mechanism of nitrofuran-induced cytotoxicity via redox cycling and DNA damage.

Advanced Safety Data: Handling, Storage, and Exposure Controls

Standard Safety Data Sheets dictate the use of PPE, but understanding the causality behind these requirements is vital for drug development professionals.

-

Inhalation Hazards & Aerosolization: 5-Nitro-2-furoic acid is a fine powder prone to static cling. Mechanical manipulation (e.g., dry sweeping or rapid weighing) generates hazardous dust that causes severe respiratory tract irritation (H335)[7]. Because the compound is a suspected mutagen (H341), inhalation bypasses first-pass metabolism, directly exposing lung parenchyma to genotoxic stress.

-

Engineering Controls: Handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling isolator. Standard chemical fume hoods may create turbulent airflow that exacerbates powder aerosolization.

-

Storage Causality: The nitro group is a strong electron-withdrawing moiety, making the furan ring susceptible to violent reactions if exposed to strong oxidizing agents. Storage must be strictly segregated in a cool, dry, inert environment[1].

Experimental Protocol: Safe Synthesis & Handling Workflow

Objective: Minimize occupational exposure to aerosolized mutagens during the synthesis of novel nitrofuran derivatives.

-

Step 1: Pre-Weighing Containment

-

Action: Weigh 5-nitro-2-furoic acid inside a powder-handling isolator using grounded, anti-static weighing boats.

-

Causality: Static charge buildup on standard plastic boats can cause the fine crystalline powder to violently repel and aerosolize. Anti-static measures prevent uncontrolled dispersion, mitigating the H335 and H341 inhalation risks[1].

-

-

Step 2: Inert Atmosphere Assembly

-

Action: Transfer the reagent to a round-bottom flask, seal with a septum, and purge with Argon using a Schlenk line before introducing organic solvents (e.g., THF or DMSO).

-

Causality: Purging ambient oxygen prevents unwanted side reactions and reduces the risk of thermal runaway during catalytic coupling or reduction steps, ensuring the stability of the nitro-furan pharmacophore.

-

-

Step 3: Reaction Quenching and Decontamination

-

Action: Quench reactions at 0°C. Submerge all contaminated glassware in a 10% Sodium Hydroxide (NaOH) bath for 12 hours prior to standard washing.

-

Causality: Nitrofuran derivatives are susceptible to alkaline hydrolysis. The NaOH bath cleaves the furan ring and neutralizes the electrophilic nature of the nitro group, effectively destroying its genotoxic potential before the glassware enters the general laboratory washing stream. This creates a self-validating safety loop where waste is neutralized at the source.

-

Experimental Protocol: In Vitro Cytotoxicity & ROS Validation Assay

Objective: A self-validating biological assay to differentiate between ROS-dependent and ROS-independent DNA damage caused by synthesized 5-substituted nitro-furoic acid derivatives.

-

Step 1: Cell Culture and Differential Dosing

-

Action: Seed human fibroblasts in a 96-well plate. Treat cells with the novel derivative. Crucially, include Furazolidone as a positive control and a non-nitrated furoic acid as a negative control.

-

Causality: Including both nitrated and non-nitrated controls validates whether the observed toxicity is strictly dependent on the 5-nitro pharmacophore undergoing reduction, isolating the variable of interest[4].

-

-

Step 2: ROS Quantification (DCFDA Assay)

-

Action: Incubate cells with 2',7'-dichlorofluorescin diacetate (DCFDA). Measure fluorescence (Ex/Em = 485/535 nm) after 4 hours.

-

Causality: DCFDA is oxidized by intracellular ROS to the highly fluorescent DCF. This directly quantifies the extent of aerobic redox cycling initiated by the nitro-anion radical[4].

-

-

Step 3: DNA Damage Assessment (Alkaline Comet Assay)

-

Action: Lyse cells, subject them to alkaline electrophoresis, and stain with SYBR Gold. Quantify the "% DNA in Tail".

-

Causality: The alkaline environment denatures DNA, allowing the detection of single-strand breaks caused by hydroxylamine adducts or severe oxidative stress[5].

-

Self-Validation Logic: By running Step 2 and Step 3 in parallel, the system self-validates the mechanism of action. If a derivative shows low ROS generation but high DNA damage, the researcher can definitively conclude that the toxicity is driven by direct hydroxylamine-DNA adduct formation (nitroreduction-independent ROS toxicity), validating the specific molecular pathway[4],[3].

-

Spill Response & Waste Management

In the event of a powder spill, never use dry sweeping , as this immediately aerosolizes the mutagenic dust[7].

-

Don an N95 or P100 particulate respirator and double nitrile gloves.

-

Gently cover the spill with damp absorbent pads (moistened with a 10% NaOH solution to initiate localized hydrolysis).

-

Carefully scoop the damp mass into a hazardous waste container.

-

Label the waste explicitly as containing "Genotoxic Nitrofuran Solids" for high-temperature incineration.

References

-

"5-Nitro-2-furoic acid(645-12-5) - ChemicalBook: Hazards Identification", ChemicalBook. 7

-

"SAFETY DATA SHEET - Fisher Scientific", Thermo Fisher Scientific. 1

-

"Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism", PubMed (NIH). 4

-

"Mechanism of nitrofuran activation and resistance", ResearchGate. 3

-

"5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem", National Institutes of Health (NIH). 2

-

"Cytotoxicity and DNA damage to mammalian cells by nitrofurans", PubMed (NIH). 5

-

"Nitrofurantoin damages DNA of human cells", PubMed (NIH). 6

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Nitro-2-furoic acid(645-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-(4-Nitrobenzyl)furan-2-carboxylic acid

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-(4-Nitrobenzyl)furan-2-carboxylic acid. This compound, featuring a furan-2-carboxylic acid core linked to a nitrobenzyl moiety, is representative of novel chemical entities in drug discovery pipelines. The narrative explains the scientific rationale behind each experimental choice, from initial analyte characterization to the final validation protocol, ensuring the method is robust, reliable, and compliant with industry standards. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

5-(4-Nitrobenzyl)furan-2-carboxylic acid is an organic molecule characterized by distinct chemical features that dictate its analytical behavior: a hydrophilic, ionizable carboxylic acid group and a relatively nonpolar nitrobenzyl aromatic system. The accurate quantification of such compounds is critical for purity assessment, stability studies, and pharmacokinetic analysis. The development of a successful HPLC method hinges on understanding and controlling the physicochemical properties of the analyte to achieve optimal chromatographic performance.

The primary challenge in separating acidic compounds like this is managing their ionization state. In reversed-phase chromatography, analyzing an acid at a mobile phase pH near its acid dissociation constant (pKa) can lead to poor peak shape (tailing) and shifting retention times, as the analyte exists in a mixture of its protonated (neutral) and deprotonated (anionic) forms. The core principle of the "ion-suppression" RP-HPLC method is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa, ensuring the analyte is predominantly in its single, neutral, more hydrophobic form.[1] This leads to consistent partitioning with the nonpolar stationary phase, resulting in sharp, symmetrical peaks.

This document outlines a systematic approach to developing a method grounded in these principles, culminating in a full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of logical method development.

| Property | Structural Feature | Implication for HPLC Method Development |

| Acidity (pKa) | Furan-2-carboxylic acid | The pKa is estimated to be ~3.5-4.5. To ensure >99% of the analyte is in its neutral form, the mobile phase pH must be controlled at ≤ 2.5. This necessitates an acidified mobile phase. |

| Polarity (LogP) | Nitrobenzyl and furan rings vs. carboxylic acid | The molecule has mixed polarity, making it an ideal candidate for reversed-phase chromatography where it can partition between a polar mobile phase and a nonpolar stationary phase.[4] |

| UV Absorbance | Conjugated system of nitrophenyl and furan rings | The extensive π-electron system, including a strong chromophore (NO2 group), predicts strong UV absorbance, making UV detection highly sensitive. A common wavelength for nitroaromatic compounds is 254 nm.[5][6] |

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase, an acidified water/acetonitrile mobile phase, and UV detection is the most logical starting point.

Experimental Workflow

Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a diode array detector (DAD).

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

-

Chemicals:

-

Acetonitrile (HPLC grade)

-

Water (18.2 MΩ·cm, prepared from a Milli-Q system)

-

Phosphoric Acid (85%, analytical grade)

-

5-(4-Nitrobenzyl)furan-2-carboxylic acid reference standard

-

Solution Preparation

-

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of Milli-Q water and mix thoroughly.

-

Mobile Phase B (Organic): Acetonitrile.

-

Standard Stock Solution: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B as the diluent.

Method Development and Optimization Protocol

The development process follows a systematic path from initial screening to fine-tuning for optimal performance.

Caption: A systematic workflow for HPLC method development.

Protocol Steps:

-

Wavelength Selection: Using the DAD, inject a concentrated standard solution (e.g., 50 µg/mL) and acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax). For this compound, λmax is anticipated to be near 254 nm.

-

Initial Scouting Gradient:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% H3PO4 in H2O; B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Gradient: 10% B to 90% B over 20 minutes.

-

Rationale: This wide gradient will ensure the analyte elutes and provides a clear picture of its retention behavior, which is essential for designing an efficient, optimized gradient.

-

-

Gradient Optimization:

-

Based on the elution time from the scouting run, design a more focused gradient. If the analyte elutes at 12 minutes (corresponding to ~58% B), a new gradient could be 40% B to 70% B over 10 minutes.

-

Goal: Achieve a retention factor (k) between 2 and 10, ensuring the peak is well-retained beyond the void volume but elutes in a reasonable time. The resolution (Rs) between the main peak and any impurities should be greater than 2.0.

-

Final Optimized Analytical Method

The following conditions were determined to provide optimal separation, peak shape, and run time.

| Parameter | Optimized Condition |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 45% B to 65% B in 8 min; hold at 65% B for 2 min |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 12 minutes (including equilibration) |

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][7][8]

Caption: Interrelationship of core HPLC method validation parameters.

Validation Experiments:

-

System Suitability: Before each validation run, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of peak area is ≤ 2.0%, tailing factor is ≤ 2.0, and theoretical plates are ≥ 2000. These criteria are based on general pharmacopeial requirements.[9][10]

-

Specificity: Analyze blank (diluent), placebo, and a spiked sample to demonstrate that no interference occurs at the retention time of the main analyte.

-

Linearity: Prepare a series of at least five concentrations across the expected working range (e.g., 5-150 µg/mL). Plot a calibration curve of peak area versus concentration.

-

Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

-

-

LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary key method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

Validation Results Summary

The method met all pre-defined acceptance criteria, demonstrating its reliability.

| Validation Parameter | Acceptance Criteria | Result |

| System Suitability | %RSD ≤ 2.0% | 0.8% |

| Specificity | No interference at analyte Rt | Passed |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |

| Range | 10 - 150 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |

| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.95% |

| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.3% |

| LOD | - | 0.2 µg/mL |

| LOQ | - | 0.7 µg/mL |

| Robustness | System suitability passes | Passed |

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantitative analysis of 5-(4-Nitrobenzyl)furan-2-carboxylic acid. The method was systematically developed by considering the physicochemical properties of the analyte and was fully validated according to ICH guidelines. The final method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

Patil, S. D., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Chromatography A, 1217(3), 385-391. [Link]

-

Element Lab Solutions. USP 621 Changes. [Link]

-

Agilent Technologies. Revisions per USP 621. [Link]

-

Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

-

Rybak, M., & Zapała, M. (2004). Chromatographic separations of aromatic carboxylic acids. Journal of separation science, 27(15‐16), 1337-1349. [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

-

GSC Online Press. (2023). An improved and sensitive method for nitrotyrosine estimation by reverse phase-high performance liquid chromatography. [Link]

-

U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1511. [Link]

-

SIELC Technologies. (2018). Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column. [Link]

-

PubChem. 5-(4-Nitrophenyl)-2-furancarboxylic acid. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? [Link]

Sources

- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 9. usp.org [usp.org]

- 10. chromatographyonline.com [chromatographyonline.com]

Application Note: Strategic Solvent Selection for the Recrystallization of Nitrobenzyl Furan Carboxylic Acids

Abstract

Nitrobenzyl furan carboxylic acids represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Achieving high purity of these compounds is paramount for accurate downstream analysis and application. Recrystallization is a powerful and scalable purification technique, but its success is critically dependent on the rational selection of an appropriate solvent system. This guide provides a comprehensive overview of the physicochemical principles, a systematic screening protocol, and detailed methodologies for the effective recrystallization of this specific compound class. We explain the causality behind experimental choices to empower researchers to move beyond trial-and-error and adopt a strategic approach to purification.

The Physicochemical Landscape: Rationale for Solvent Selection

The molecular architecture of nitrobenzyl furan carboxylic acids dictates their solubility behavior. A successful recrystallization hinges on identifying a solvent where the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[1][2] This steep solubility curve is essential for maximizing product recovery.[2] The key to predicting this behavior lies in understanding the contributions of the primary functional groups:

-

Carboxylic Acid (-COOH): This highly polar group is a strong hydrogen bond donor and acceptor. It imparts significant polarity and favors interaction with protic solvents (e.g., alcohols, water) and other polar aprotic solvents.

-

Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro moiety introduces strong dipole moments, increasing the overall polarity of the molecule.[2]

-

Aromatic Systems (Benzyl and Furan): While the furan ring possesses some polarity due to the oxygen heteroatom, both aromatic systems contribute significant nonpolar character through their pi systems, favoring interactions with less polar organic solvents.

This combination of polar and nonpolar characteristics suggests that no single solvent may be perfect. Therefore, solvents of intermediate polarity or mixed-solvent systems are often the most effective. The principle of "like dissolves like" is a foundational guide; solvents that share functional similarities with the solute are often good candidates.[2]

Systematic Solvent Screening Workflow

A systematic, small-scale screening process is the most efficient method to identify an ideal solvent or solvent pair. This protocol ensures minimal loss of valuable compound while providing clear, actionable data.

Visualizing the Decision Process

The following workflow diagram illustrates the logical progression of the solvent screening experiment.

Caption: Decision workflow for single-solvent screening.

Experimental Protocol for Solvent Screening

-

Place approximately 20-30 mg of the dry, crude nitrobenzyl furan carboxylic acid into a small test tube.

-

Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture.

-

If the solid dissolves completely at room temperature , the solvent is unsuitable as a single solvent because recovery will be poor. It may, however, be useful as the "good" solvent in a mixed-solvent system.[3]

-

If the solid is insoluble or sparingly soluble , gently heat the test tube in a water or sand bath until the solvent boils.[3]

-

If the solid does not dissolve, add more solvent in small portions (0.5 mL), reheating to boiling after each addition, until the solid completely dissolves. Record the total volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., under 3 mL for this scale).[4]

-

If the solid does not dissolve in ~3 mL of hot solvent , it is considered insoluble, and this solvent is unsuitable.

-

If the solid dissolved when hot , allow the solution to cool slowly to room temperature. A trail of condensation on the side of the test tube should be observed as it cools.

-

Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystallization.

-

Observe the quantity and quality of the crystals formed. A solvent that yields a large volume of well-formed crystals is an excellent candidate for a bulk recrystallization procedure.[5]

-

If crystallization does not occur upon cooling, the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod just below the solvent line to provide nucleation sites.[6]

Recommended Solvent Systems & Data

Based on the physicochemical properties of nitrobenzyl furan carboxylic acids, the following solvents are recommended as starting points for screening.

| Solvent | Class | Boiling Point (°C) | Polarity | Rationale & Suitability for Nitrobenzyl Furan Carboxylic Acids |

| Ethanol | Polar Protic | 78 | High | Often an excellent starting choice. The hydroxyl group interacts well with the carboxylic acid, while the ethyl group provides some nonpolar character. Commonly used for nitroaromatic compounds.[2] |

| Methanol | Polar Protic | 65 | High | More polar than ethanol. May show high solubility even at room temperature, but worth screening. Its volatility makes it easy to remove from final crystals.[1] |

| Isopropanol | Polar Protic | 82 | Medium-High | Less polar than ethanol. May provide a better solubility differential if the compound is too soluble in ethanol or methanol. |

| Ethyl Acetate | Polar Aprotic | 77 | Medium | A good general-purpose solvent that balances polarity. Often used for extracting nitrofurans from various matrices.[7] |

| Acetone | Polar Aprotic | 56 | High | A strong solvent, but its low boiling point can sometimes lead to premature crystallization at the top of the flask. Use with caution. |

| Water | Polar Protic | 100 | Very High | Unlikely to be a good single solvent due to the nonpolar aromatic regions. However, it is an excellent "anti-solvent" to be paired with a miscible organic solvent like ethanol or acetone.[8] |

| Toluene | Nonpolar | 111 | Low | Unlikely to dissolve the compound due to its high polarity. Can be considered as an anti-solvent with a more polar solvent like ethyl acetate. |

| Hexane/Heptane | Nonpolar | 69 / 98 | Very Low | Insoluble. Primarily used as an anti-solvent with solvents like ethyl acetate or dichloromethane.[5] |

Detailed Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization

This protocol is used when a single solvent with a steep temperature-solubility curve has been identified.

-

Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent in small portions until the solid is just covered.

-

Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent necessary to form a saturated solution. [9]

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals as impurities are selectively excluded from the growing crystal lattice.[1]

-

Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[1]

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, typically in a vacuum oven.

Protocol B: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This protocol is ideal when the compound is too soluble in one solvent ("good solvent") and poorly soluble in another ("anti-solvent"). The two solvents must be miscible.[8] A common pair for this class of compounds would be Ethanol (good) and Water (anti-solvent).

-

Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., Ethanol) at its boiling point, following steps 1 & 2 from Protocol A.

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise with swirling. Continue adding until the solution becomes faintly cloudy or turbid. This cloudiness indicates the point of saturation has been reached.[2]

-

Re-dissolution: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears, rendering the solution clear again.

-

Crystallization & Collection: Proceed with steps 4 through 8 from Protocol A. For washing the crystals (step 7), use a cold mixture of the two solvents in the approximate ratio that induced crystallization.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated or cooling too rapidly. | Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease saturation. Allow the solution to cool much more slowly.[2] |

| No Crystals Form | The solution is not saturated enough (too much solvent used); the solution is supersaturated. | If too much solvent was used, carefully evaporate some solvent and allow it to cool again. If supersaturated, scratch the inner surface of the flask with a glass rod or add a "seed" crystal from a previous batch. |

| Low Recovery | Too much solvent was used during dissolution; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Cool the flask in an ice bath for a longer duration. When performing hot filtration, ensure all glassware is pre-heated. |

| Colored Impurities in Crystals | Impurities were not fully removed. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |

References

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

- Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

- Method of crystallizing nitro products.

-

Nitrofurantoin. Solubility of Things. [Link]

-

METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. European Patent Office. [Link]

-

Solvent Choice. University of York Chemistry Teaching Labs. [Link]

-

Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. ChemRxiv. [Link]

-

Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn Science Learning Center. [Link]

-

A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. National Center for Biotechnology Information (PMC). [Link]

-

Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. National Center for Biotechnology Information (PubMed). [Link]

-